Cas no 91161-71-6 (Terbinafine)

Terbinafine (TDT 067) is an oral effective antifungal agent Terbinafine is a potent noncompetitive inhibitor of Candida's squalene cyclooxygenase with a Ki of 30 nm Terbinafine also has antibacterial activity against some gram positive and gram negative bacteria
Terbinafine structure
Terbinafine structure
Terbinafine
91161-71-6
C21H25N
291.429905653
MFCD00242672
61476
1549008

Terbinafine Properties

Names and Identifiers

    • LAMISIL
    • TERBINAFINE
    • (e)-n-(6,6-dimethyl-2-hepten-4-ynyl)-n-methyl-1-naphthalenemethanamine
    • 6-dimethyl-2-hepten-4-ynyl)-n-methyl-n-((e)-1-naphthalenemethanamin
    • sf-86-327
    • trans-N-(6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthylmethylamine
    • 1-Naphthalenemethanamine, N-(2E)-6,6-dimethyl-2-hepten-4-ynyl-N-methyl-
    • N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride
    • Terbinafine hydrochloride
    • rerbinafine
    • (E)-6,6,N-Trimethyl-N-(1-naphtylmethyl)-2-heptene-4-yne-1-amine
    • (E)-Terbinafine
    • 1-[[[(E)-6,6-Dimethyl-2-heptene-4-ynyl](methyl)amino]methyl]naphthalene
    • N-[(E)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine
    • (E)-N-(6,6-I)imethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine
    • Lamasil
    • Lamisil AT
    • Lamisil Tablet
    • (E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine
    • N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine
    • terbinafin
    • (E)-N-(6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethylamine
    • Terbinafina
    • (E)-N-(6,6-Dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalene methanamine
    • G7RIW8S0XP
    • Terbinafine (Lamisil, Terbinex)
    • DOMXUEMWDBAQBQ-WEVVVXLNSA-N
    • Terbinafinum
    • Zabel
    • (2E)-N,6,6-trimethyl-N-(1-
    • 1-Naphthalenemethanamine, N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-, (E)- (ZCI)
    • 1-Naphthalenemethanamine, N-[(2E)-6,6-dimethyl-2-hepten-4-ynyl]-N-methyl- (9CI)
    • N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N-methyl-1-naphthalenemethanamine (ACI)
    • DA 5505
    • Daskil
    • Eksifine
    • Fungoterbin
    • Mycoterbin
    • SF 86-327
    • TDT 067
    • Tebina
    • Terbinafine
    • Terbinol
    • Terbisil
    • YY 1084
    • 1-Naphthalenemethanamine, N-[(2E)-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-methyl-
    • TERBINAFINE [WHO-DD]
    • AB00698510_13
    • BRD-K68132782-003-14-6
    • NCGC00188975-01
    • (6,6-Dimethyl-hept-2-en-4-ynyl)-methyl-naphthalen-1-ylmethyl-amine
    • 1-NAPHTHALENEMETHANAMINE, N-(6,6-DIMETHYL-2-HEPTEN-4-YNYL)-N-METHYL-, (E)-
    • BRN 4256376
    • NCGC00159346-02
    • SCHEMBL37843
    • HMS2089B20
    • (6,6-dimethylhept-2-en-4-yn-1-yl)(methyl)[(naphthalen-1-yl)methyl]amine
    • 91161-71-6
    • 91161-71-6 (free base)
    • EN300-25297578
    • (2E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine
    • TERBINAFINE (MART.)
    • TERBINAFINE (EMA EPAR VETERINARY)
    • (E)-N,6,6-trimethyl-N-(naphthalen-1
    • ((E)-6,6-Dimethyl-hept-2-en-4-ynyl)-methyl-naphthalen-1-ylmethyl-amine
    • SF86-327
    • (6,6-Dimethyl-hept-2-en-4-ynyl)-methyl-naphthalen-1-ylmethyl-amine(Terbinafine)
    • HY-17395A
    • AB00698510-11
    • [(2E)-6,6-dimethylhept-2-en-4-yn-1-yl](methyl)[(naphthalen-1-yl)methyl]amine
    • GS-3099
    • N,6,6-trimethyl-N-(1-naphthylmethyl)hept-2-en-4-yn-1-amine hydrochloride
    • T3677
    • SF 86-327; SF-86-327; SF86-327; Lamasil; Lamisil AT
    • Terbinex
    • Terbinafine free base
    • TERBINAFINE [INN]
    • Corbinal
    • N-[(2E)-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-methyl-1-naphthalenemethanamine
    • BRD-K68132782-003-05-4
    • ALBB-027269
    • CHEMBL822
    • DB00857
    • DTXSID2023640
    • D01AE15
    • Lamasil (TN)
    • CAS-91161-71-6
    • BIDD:GT0825
    • Q415259
    • TERBINAFINE [USAN]
    • Terbinafine, SF-86-327, Lamisil, TBNF
    • AKOS001451917
    • CCG-221253
    • D02375
    • OSURNIA COMPONENT TERBINAFINE
    • BBL010959
    • TDT-067
    • STK802069
    • MLS006011885
    • CHEBI:94705
    • [(E)-6,6-dimethyl-hept-2-en-4-ynyl]-methyl-(naphthalen-1-yl-methyl)-amine
    • UNII-G7RIW8S0XP
    • DTXCID703640
    • (2E)-N,6,6-trimethyl-N-(1-naphthylmethyl)hept-2-en-4-yn-1-amine
    • CHEBI:9448
    • TERBINAFINE [MART.]
    • TERBINAFINE [MI]
    • AB00698510-09
    • NCGC00159346-03
    • Tox21_111591
    • D01BA02
    • BDBM50018518
    • (6,6-dimethylhept-2-en-4-yn-1-yl)methyl(1-naphthylmethyl)amine hydrochloride
    • AB00698510-07
    • AB00698510_14
    • MFCD00242672
    • TERBINAFINE [GREEN BOOK]
    • Tox21_111591_1
    • BCP22896
    • SW197656-3
    • NCGC00159346-04
    • NS00000664
    • C08079
    • BRD-K68132782-003-13-8
    • Terbinafine (USAN/INN)
    • SBI-0206829.P001
    • EC 618-706-8
    • (E)-N,6,6-trimethyl-N-(1-naphthylmethyl)hept-2-en-4-yn-1-amine
    • TERBINAFINE [VANDF]
    • -ylmethyl)hept-2-en-4-yn-1-amine
    • 1N,6,6-trimethyl-1N-(1-naphthylmethyl)-(E)-2-hepten-4-yn-1-amine
    • s1725
    • Terbinafine [USAN:INN:BAN]
    • HMS3715L08
    • AC-8561
    • TERBINAFINE COMPONENT OF OSURNIA
    • SCHEMBL36794
    • TERBINAFINE [ORANGE BOOK]
    • TERBINAFINE [EMA EPAR VETERINARY]
    • BRD-K68132782-001-03-3
    • CS-1944
    • SMR004703509
    • EN300-832786
    • Z2315576259
    • AB00698510_12
    • AB00698510-10
    • +Expand
    • MFCD00242672
    • DOMXUEMWDBAQBQ-WEVVVXLNSA-N
    • 1S/C21H25N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5+
    • C(C1C=CC=C2C=CC=CC=12)N(C)C/C=C/C#CC(C)(C)C
    • 4256376

Computed Properties

  • 291.1987g/mol
  • 0
  • 5.6
  • 0
  • 1
  • 5
  • 291.1987g/mol
  • 291.1987g/mol
  • 3.2Ų
  • 22
  • 428
  • 0
  • 0
  • 0
  • 1
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 4.87730
  • 3.24000
  • 9156
  • 417.9°C at 760 mmHg
  • 41.0 to 45.0 deg-C
  • 183.7±22.3 °C
  • 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(343.14 mM)H2O< 0.1 mg/mL(insoluble)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • Powder
  • 1.007

Terbinafine Security Information

  • QJ8600000
  • S26; S36
  • R36/37/38
  • Xi Xi
  • H303
  • P312
  • warning
  • Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 36/37/38
  • Warning
  • Class Q (sugars, alkaloids, antibiotics, hormones)

Terbinafine Customs Data

  • 2921499090
  • China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Terbinafine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003ABA-100mg
N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N-methyl-1-naphthalenemethanamine
91161-71-6 98%
100mg
$4.00 2024-04-20
A2B Chem LLC
AB52534-100mg
(E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine
91161-71-6 98%
100mg
$4.00 2024-05-20
Aaron
AR003AJM-100mg
N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N-methyl-1-naphthalenemethanamine
91161-71-6 98%
100mg
$5.00 2024-07-18
abcr
AB509590-1 g
Terbinafine, 98%; .
91161-71-6 98%
1g
€120.70 2023-06-14
Ambeed
A180334-100mg
(E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine
91161-71-6 98%
100mg
$5.0 2024-05-30
Axon Medchem
3379-50 mg
Terbinafine
91161-71-6 100%
50mg
€50.00 2023-07-10
ChemScence
CS-1944-100mg
Terbinafine
91161-71-6 98.83%
100mg
$66.0 2022-04-26
DC Chemicals
DCAPI1383-100 mg
Terbinafine (Lamisil, Terbinex)
91161-71-6 >99%
100mg
$250.0 2022-02-28
Enamine
EN300-832786-0.05g
[(2E)-6,6-dimethylhept-2-en-4-yn-1-yl](methyl)[(naphthalen-1-yl)methyl]amine
91161-71-6 95%
0.05g
$658.0 2024-06-19
eNovation Chemicals LLC
K13807-500mg
Terbinafine hydrochloride
91161-71-6 98%
500mg
$185 2022-10-10

Terbinafine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Cuprous iodide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.2 Solvents: Dimethylformamide
Reference
Efficient coupling reactions of lithium alkynyl(triisopropoxy)borates with aryl halides: application to the antifungal terbinafine synthesis
Oh, Chang Ho; Jung, Seung Hyun, Tetrahedron Letters, 2000, 41(44), 8513-8516

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Cuprous iodide Catalysts: Bis(benzonitrile)dichloropalladium Solvents: Piperidine
Reference
Weakly ligated palladium complexes PdCl2(RCN)2 in piperidine: versatile catalysts for Sonogashira reaction of vinyl chlorides at room temperature
Alami, M.; Crousse, B.; Ferri, F., Journal of Organometallic Chemistry, 2001, 624(1-2), 114-123

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Cuprous iodide ,  Bis(benzonitrile)dichloropalladium Solvents: Piperidine
Reference
A two-step synthesis of terbinafine
Alami, Mouad; Ferri, Fabiola; Gaslain, Yann, Tetrahedron Letters, 1996, 37(1), 57-8

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ;  0 °C; overnight, rt
Reference
Stereoselective methodology for the synthesis of an antifungal allylamine. Terbinafine
Gupta, Bhavna; Babu, B. Ravindra; Gyanda, Kapil; Panda, Siva S.; Jain, Subhash C., Letters in Organic Chemistry, 2014, 11(2), 141-144

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylformamide
Reference
Synthesis of terbinafine. A palladium catalyzed vinyl iodide-ethynylstannane coupling
Rudisill, Duane E.; Castonguay, Laurie A.; Stille, J. K., Tetrahedron Letters, 1988, 29(13), 1509-12

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Methanesulfonyl chloride Catalysts: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide
Reference
A concise process of terbinafine synthesis
Kim, Guncheol; Seo, Myung Joon, Bulletin of the Korean Chemical Society, 1995, 16(10), 1002-3

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylformamide
Reference
The Stille reaction
Farina, Vittorio; Krishnamurthy, Venkat; Scott, William J., Organic Reactions (Hoboken, 1997, 50,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis[dicyclohexyl[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosph… Solvents: Dirhamnolipid(2-o-α-l-rhamnopyranosyl-α-l-rhamnopyranosyl-β-hydroxydecanoyl-β-hy… ;  4 h, 90 °C; 2 h, 90 °C
Reference
Gate to a parallel universe: utilization of biosurfactants in micellar catalysis
Adamik, Reka; Herczegh, Attila R.; Varga, Imre; May, Zoltan; Novak, Zoltan, Green Chemistry, 2023, 25(9), 3462-3468

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium carbonate
1.2 Solvents: Dimethylformamide
Reference
Synthesis of terbinafine
Han, Ying; Huang, Jizi; Tu, Shunzi, Zhongguo Yaoke Daxue Xuebao, 2001, 32(1), 8-9

Terbinafine Raw materials

Terbinafine Preparation Products

Terbinafine Suppliers

Amadis Chemical Company Limited
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(CAS:91161-71-6)Terbinafine
A843743
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100g
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Friday, 30 August 2024 07:00
221.0
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Shanghai Jinhuan Chemical CO., LTD.
(CAS:91161-71-6)Terbinafine base
JH144
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25kg
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(CAS:91161-71-6)Terbinafine
sfd13682
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200KG
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